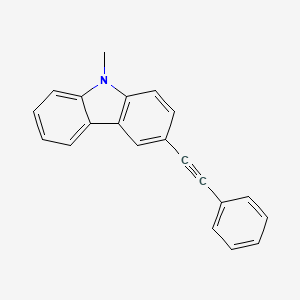
9-Methyl-3-(phenylethynyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, featuring a phenylethynyl group attached to the carbazole core, imparts distinctive electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(phenylethynyl)-9H-carbazole typically involves a multi-step process. One common method starts with the preparation of 9-methyl-9H-carbazole, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-(phenylethynyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Methyl-3-(phenylethynyl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-Methyl-3-(phenylethynyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The compound’s photophysical properties, such as fluorescence, are attributed to intramolecular charge transfer (ICT) processes, where the phenylethynyl group acts as an electron donor and the carbazole core as an electron acceptor .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-carbazole: Lacks the phenylethynyl group, resulting in different electronic properties.
3-(Phenylethynyl)-9H-carbazole: Similar structure but without the methyl group at the 9-position.
9-Ethyl-3-(phenylethynyl)-9H-carbazole: Similar structure with an ethyl group instead of a methyl group at the 9-position.
Uniqueness
The presence of both the methyl and phenylethynyl groups in 9-Methyl-3-(phenylethynyl)-9H-carbazole imparts unique electronic and photophysical properties, making it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
Properties
CAS No. |
138622-44-3 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
9-methyl-3-(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C21H15N/c1-22-20-10-6-5-9-18(20)19-15-17(13-14-21(19)22)12-11-16-7-3-2-4-8-16/h2-10,13-15H,1H3 |
InChI Key |
WKRPRGAQNWNDAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


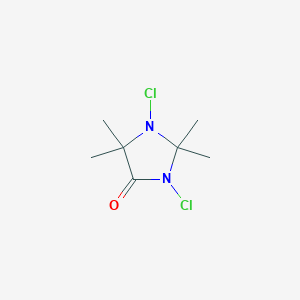
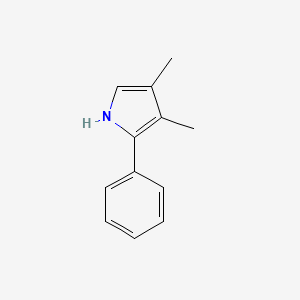
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
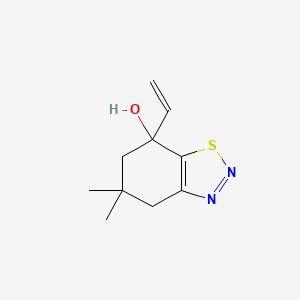
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
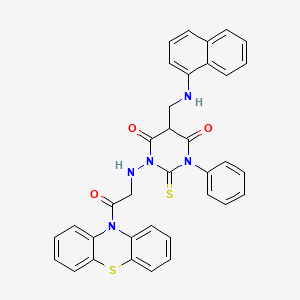
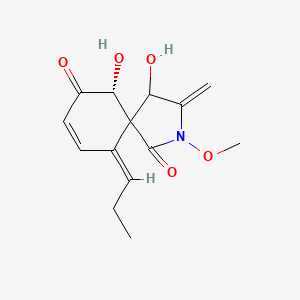
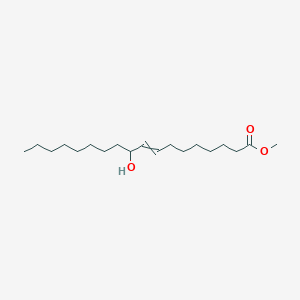
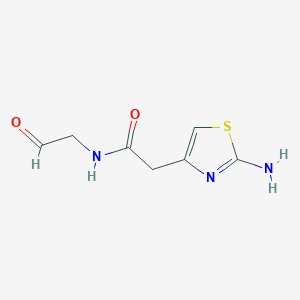
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
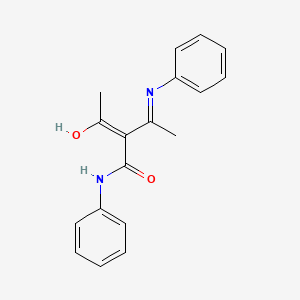

![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
